molecular formula C10H12N2O2 B14810881 5-Cyclopropoxy-4-methylpicolinamide

5-Cyclopropoxy-4-methylpicolinamide

Cat. No.: B14810881
M. Wt: 192.21 g/mol
InChI Key: ZQGLABALWXXRLG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methylpicolinamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methylpicolinamide typically involves the reaction of 4-methylpicolinic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methylpicolinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamides with various functional groups.

Scientific Research Applications

5-Cyclopropoxy-4-methylpicolinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methylpicolinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpicolinamide: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.

    Cyclopropoxybenzamide: Similar structure but with a benzamide backbone instead of picolinamide.

Uniqueness

5-Cyclopropoxy-4-methylpicolinamide is unique due to the presence of both the cyclopropoxy and picolinamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridine-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-4-8(10(11)13)12-5-9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13)

InChI Key

ZQGLABALWXXRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)C(=O)N

Origin of Product

United States

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